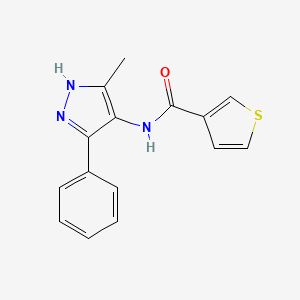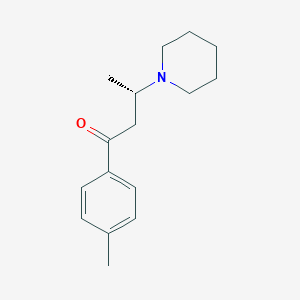
(3S)-1-(4-Methylphenyl)-3-(piperidin-1-yl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-1-(4-Methylphenyl)-3-(piperidin-1-yl)butan-1-one is an organic compound that belongs to the class of ketones. It features a piperidine ring and a methylphenyl group, making it a compound of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-(4-Methylphenyl)-3-(piperidin-1-yl)butan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzaldehyde and piperidine.
Condensation Reaction: The 4-methylbenzaldehyde undergoes a condensation reaction with piperidine in the presence of a suitable catalyst, such as an acid or base, to form an intermediate.
Reduction: The intermediate is then subjected to a reduction reaction using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification: Employing purification techniques such as crystallization, distillation, or chromatography to isolate the desired product.
Quality Control: Implementing rigorous quality control measures to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-1-(4-Methylphenyl)-3-(piperidin-1-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acids or bases for condensation reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
(3S)-1-(4-Methylphenyl)-3-(piperidin-1-yl)butan-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3S)-1-(4-Methylphenyl)-3-(piperidin-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-1-(4-Methylphenyl)-3-(piperidin-1-yl)propan-1-one: Similar structure with a shorter carbon chain.
(3S)-1-(4-Methylphenyl)-3-(piperidin-1-yl)pentan-1-one: Similar structure with a longer carbon chain.
Uniqueness
(3S)-1-(4-Methylphenyl)-3-(piperidin-1-yl)butan-1-one is unique due to its specific combination of a piperidine ring and a methylphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
824977-86-8 |
|---|---|
Fórmula molecular |
C16H23NO |
Peso molecular |
245.36 g/mol |
Nombre IUPAC |
(3S)-1-(4-methylphenyl)-3-piperidin-1-ylbutan-1-one |
InChI |
InChI=1S/C16H23NO/c1-13-6-8-15(9-7-13)16(18)12-14(2)17-10-4-3-5-11-17/h6-9,14H,3-5,10-12H2,1-2H3/t14-/m0/s1 |
Clave InChI |
LHUXOLIHPBFFPS-AWEZNQCLSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C(=O)C[C@H](C)N2CCCCC2 |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)CC(C)N2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


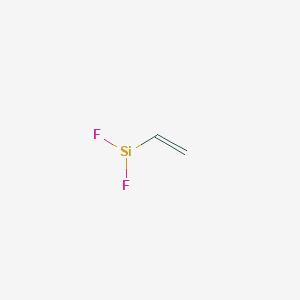
![1-[(1S)-2-hydroxy-1-phenylethyl]-3-phenylthiourea](/img/structure/B14221872.png)
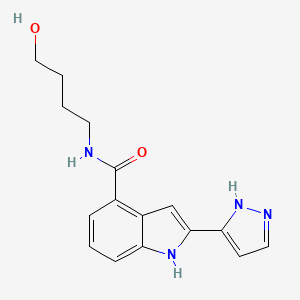
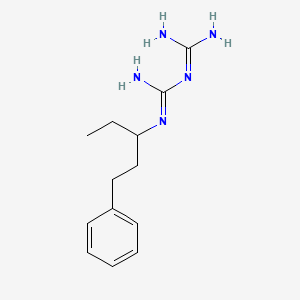
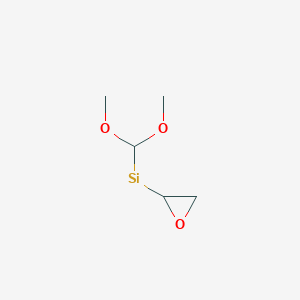
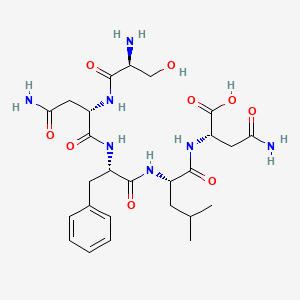
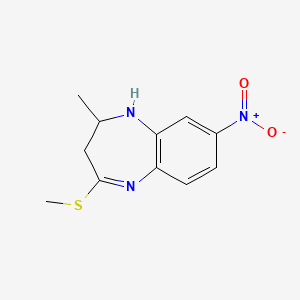
![6,12-Dihydro-5H-benzo[a]phenothiazin-5-one](/img/structure/B14221913.png)
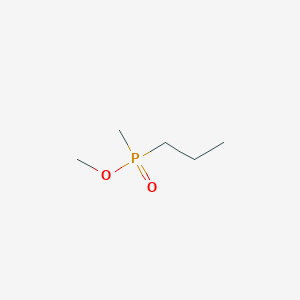
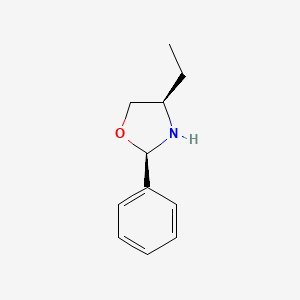
![Dibenz[cd,g]indazol-6-ol, 1,2-dihydro-](/img/structure/B14221926.png)
![1,4-Dioxa-8-azaspiro[4.5]decane, 8-[2-(4-bromophenyl)ethyl]-](/img/structure/B14221933.png)
![6-[6-(Dimethylamino)-5-(propane-1-sulfonyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14221938.png)
